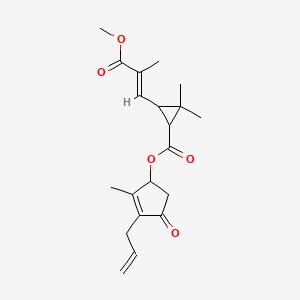

Allethrin II

Description

Structure

3D Structure

Properties

CAS No. |

497-92-7 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+ |

InChI Key |

WZRUHNUBXOTVHG-PKNBQFBNSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allethrin II, Rethrin II, trans-(E)-Allethrin II |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Allethrin Ii

Synthesis Pathways for Allethrin (B1665230) II Isomers

The synthesis of Allethrin II isomers is a nuanced process, primarily centered around the esterification of allethrolone (B1665232) with a derivative of pyrethric acid. The geometry of the final molecule, particularly the (E) and (Z) configurations of the isomers, is a critical determinant of its biological efficacy.

Condensation Reactions Utilizing Pyrethric Acid Derivatives

The core of this compound synthesis involves the condensation of an appropriate pyrethric acid derivative with allethrolone. tandfonline.com Pyrethric acid itself is a key intermediate, and its synthesis has been a focus of optimization. A common route to pyrethric acid involves a Wittig-type condensation reaction. For instance, the condensation of a 1-methoxycarbonylethylphosphonate with tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate serves as a key step in forming the pyrethric acid backbone. tandfonline.com Following the creation of the acid moiety, it is typically converted to a more reactive form, such as an acid chloride, to facilitate esterification with allethrolone, yielding this compound. researchgate.net

Approaches for Obtaining Specific Isomers (e.g., (Z)-isomer)

The insecticidal activity of this compound is highly dependent on its stereochemistry. Consequently, significant research has been dedicated to the stereoselective synthesis of specific isomers, particularly the (Z)-isomer. An improved synthetic method for obtaining the (Z)-isomer of pyrethric acid involves a reinvestigation of the condensation reaction between 1-methoxycarbonylethylphosphonate and tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate, which has been shown to increase the yield of the desired (Z)-isomer to 61.5%. tandfonline.comtandfonline.com

Following the synthesis of a mixture of (Z)- and (E)-isomers of pyrethric acid, effective separation can be achieved through recrystallization from acetonitrile (B52724) after alkaline hydrolysis of the reaction product. tandfonline.comtandfonline.com The purified (Z)-pyrethric acid is then condensed with allethrolone to produce the (Z)-isomer of this compound. tandfonline.comtandfonline.com The separation of the final diastereomeric products of trans-(E)-allethrin II and trans-(Z)-allethrin II can be identified and confirmed using gas chromatography. tandfonline.com

Novel Synthetic Approaches and Efficiency Improvements

The pursuit of more efficient and cost-effective methods for producing synthetic pyrethroids like this compound has been a driving force in pesticide chemistry.

Comparative Analysis of Synthesis Complexity (Natural Pyrethrins (B594832) vs. Allethrin)

Natural pyrethrins, extracted from chrysanthemum flowers, are a mixture of six insecticidal esters. nih.gov While effective, their production is subject to agricultural variables, and the natural extracts have limited stability in light and air. nih.govwho.int The synthesis of Allethrin, the first synthetic pyrethroid, in 1949 marked a significant advancement, offering a more stable and consistently available alternative. wikipedia.orgmdpi.com

The synthesis of natural pyrethrins is a complex biosynthetic process within the plant, involving multiple enzymatic steps to create both the acid (chrysanthemic or pyrethric acid) and alcohol (rethrolone) moieties, which are then esterified. nih.gov

The chemical synthesis of this compound, while also multi-stepped, offers greater control over the final product. The process generally involves the separate synthesis of the pyrethric acid and allethrolone components, followed by their esterification. researchgate.net While the total synthesis of a specific, biologically active isomer of this compound can be intricate, it bypasses the complexities and limitations of agricultural production. The development of synthetic pyrethroids was driven by the need to overcome the photolability and improve the insecticidal efficacy of their natural counterparts. nih.gov This has led to the development of subsequent generations of synthetic pyrethrins with even greater stability and potency. nih.gov

Chiral Synthesis of this compound Moieties

Allethrin is a racemic mixture of eight stereoisomers. who.int The biological activity, however, resides predominantly in specific isomers. This has spurred research into the chiral synthesis of the constituent moieties, allethrolone and pyrethric acid, to produce enantiomerically pure and more effective insecticides.

The resolution of dl-allethrolone is a key step in the synthesis of optically active Allethrin isomers. This allows for the separate synthesis of the four optical isomers of trans-Allethrin. acs.org Similarly, the stereoselective synthesis of the pyrethric acid moiety is crucial. For example, the (1R, trans)-E geometry of natural pyrethric acid is known to produce esters with weak insecticidal activity, whereas other isomers can lead to more potent diesters. researchgate.net Chromatographic techniques, including liquid and gas chromatography with chiral stationary phases, have been investigated for the diastereomeric and enantiomeric separation of Allethrin isomers. researchgate.net

| Isomer Type | Synthesis Approach | Key Considerations |

| (Z)-Allethrin II | Condensation of (Z)-pyrethric acid with allethrolone. tandfonline.com | Separation of (Z)- and (E)-pyrethric acid isomers is critical. tandfonline.com |

| Chiral Isomers | Resolution of dl-allethrolone and stereoselective synthesis of pyrethric acid. acs.orgresearchgate.net | The biological activity is highly dependent on the specific stereoisomer. who.int |

Derivatization Strategies for Enhanced Bioactivity or Stability

A significant area of pyrethroid research involves the chemical modification of the basic Allethrin structure to enhance its insecticidal activity, broaden its spectrum of effectiveness, and improve its stability, particularly against photodegradation. who.int While Allethrin itself was a stability improvement over natural pyrethrins, subsequent research has led to even more robust molecules. nih.gov

Strategies have included modifications to both the acid and alcohol portions of the pyrethroid ester. The introduction of different functional groups can influence the molecule's lipophilicity, its interaction with the target site in the insect's nervous system, and its susceptibility to environmental degradation. For instance, the development of later-generation pyrethroids often involved the incorporation of features that protect the molecule from UV light and oxidation. who.int While specific derivatization of this compound is part of the broader history of pyrethroid development, the focus has often shifted to creating entirely new, more advanced pyrethroid compounds.

Investigation of Propargyl Derivatives

The introduction of a propargyl group (a 2-propynyl moiety) into the allethrin structure represents a key chemical modification. This alteration primarily involves replacing the allyl group on the allethrolone portion of the molecule.

Initial synthesis of a propargyl analogue of allethrin was conducted by Gersdorff in 1961. tandfonline.com This early research reported that the resulting compound exhibited a 40% decrease in insecticidal activity against houseflies when compared to the parent allethrin. tandfonline.com However, subsequent investigations revealed that this reduced efficacy was likely due to the presence of impurities, specifically an allene (B1206475) compound formed as an isomerization byproduct during synthesis under slightly basic conditions. tandfonline.com

Later, careful preparation methods that ensured high chemical purity demonstrated a significant shift in activity. The pure propargyl derivative, known as prallethrin (B1678036), was found to possess more than double the insecticidal activity of the original allethrin. tandfonline.com This finding underscored the critical importance of synthetic purity in evaluating the efficacy of modified insecticides. The synthesis of prallethrin involves the esterification of allethrolone with 2,2-dimethyl-3-(2-propynyl)cyclopropanecarboxylic acid.

The propargyl group is recognized for its versatility in organic synthesis, enabling further functionalization of molecules. tandfonline.comacs.orgtandfonline.com General synthetic routes for propargylation often utilize reagents like propargyl bromide in the presence of a base or various organometallic reagents to attach the propargyl moiety to an alcohol or other suitable functional group. tandfonline.comacs.orgacs.org

Table 1: Comparative Insecticidal Activity of Allethrin and its Propargyl Derivative This table is generated based on qualitative findings from the text.

| Compound | Reported Insecticidal Activity vs. Houseflies (Relative to Allethrin) | Key Finding |

|---|---|---|

| Allethrin | Baseline | Parent Compound |

| Initial Propargyl Analogue (Impure) | ~40% Decrease | Activity suppressed by allene impurity tandfonline.com |

| Prallethrin (Pure Propargyl Analogue) | >200% Increase | Enhanced activity of the purified compound tandfonline.com |

Halogen Substitutions and Their Influence on Insecticidal Activity

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the this compound structure has been a significant area of research aimed at modifying its biological activity. These substitutions are typically made on the acid moiety of the pyrethroid, specifically on the isobutenyl side chain of the chrysanthemic acid component. tandfonline.com

Research has demonstrated that replacing the methyl groups of this side chain with halogens can enhance both the knockdown speed and the lethality of allethrin against certain insect species. tandfonline.com A clear structure-activity relationship has been observed, linking the physicochemical properties of the substituted halogen to the resulting insecticidal efficacy.

Two key trends have been identified:

Covalent Radius: A substantial increase in knockdown activity is observed as the covalent radius of the halogen substituent decreases. Therefore, derivatives substituted with fluorine exhibit higher knockdown activity than those substituted with chlorine or bromine. tandfonline.com

Electronegativity: The knockdown activity also shows a positive correlation with the electronegativity of the halogen substituent. tandfonline.com

Furthermore, the stereochemistry of the halogen substituent is a determining factor. The geometry of the substitution (e.g., trans vs. cis isomers) has been shown to be particularly influential on the knockdown efficiency of the resulting halopyrethroid. tandfonline.com For instance, a trans-fluoro isomer was found to be responsible for high knockdown activity. tandfonline.com These findings highlight that lipophilicity, electronic effects, and precise steric arrangement are all critical parameters governing the neurotoxic impact of these modified insecticides. tandfonline.com

Table 2: Influence of Halogen Properties on Allethrin Derivative Activity This table summarizes the structure-activity relationship findings.

| Halogen Property | Trend | Impact on Insecticidal Activity |

|---|---|---|

| Covalent Radius | Decreasing (Br > Cl > F) | Substantial increase in knockdown activity tandfonline.com |

| Electronegativity | Increasing (Br < Cl < F) | Increase in knockdown activity tandfonline.com |

| Stereochemistry | trans-fluoro isomer | High knockdown efficiency tandfonline.com |

Synthesis of Allethrin Metabolites for Research

To understand the metabolic fate and detoxification pathways of this compound in biological systems, the chemical synthesis of its metabolites is essential. Major metabolic transformations involve the hydrolysis of the central ester bond and, crucially, the oxidation of the chrysanthemic acid moiety. who.int

Oxidation primarily occurs at the methyl groups of the isobutenyl side chain, leading to a cascade of products. The major pathway involves oxidation of the trans-methyl group, while a minor pathway involves the cis-methyl group. tandfonline.comtandfonline.com This process yields a series of metabolites in sequence: an alcohol, an aldehyde, and finally a carboxylic acid. These have been synthesized for research and are named based on the geometry of the oxidized group, for example, (±)-trans-allethrin-(E)-ol, (±)-trans-allethrin-(E)-al, and (±)-trans-allethrin-(E)-acid for the major pathway. tandfonline.com

The synthetic strategy for these metabolites typically involves a multi-step process:

Preparation of the Oxidized Chrysanthemic Acid: The synthesis begins with a suitable precursor, such as methyl (±)-trans-(E)-hydroxy-chrysanthemate, which is hydrolyzed to the corresponding hydroxy acid. tandfonline.com For the synthesis of the (Z)-hydroxy acid, a selective reduction of a precursor like tert-butyl (±)-trans-(Z)-pyrethrate is performed using a reducing agent such as lithium monoethoxyaluminum hydride. tandfonline.com

Esterification with Allethrolone: Since the presence of a hydroxyl group on the acid complicates direct esterification via an acid chloride, alternative methods are employed. A common approach is to convert the hydroxy acid to its silver salt, which is then condensed with allethronyl bromide to form the desired ester metabolite (the alcohol metabolite). tandfonline.comtandfonline.com

Subsequent Oxidation: Once the alcohol metabolite (e.g., allethrin-(E)-ol) is synthesized, it can be used as a precursor for other metabolites. Selective oxidation of this alcohol, for example using manganese dioxide, yields the corresponding aldehyde metabolite (allethrin-(E)-al). tandfonline.com Further oxidation can produce the carboxylic acid metabolite.

Another significant metabolite, chrysanthemumdicarboxylic acid (CDCA), is formed through this oxidative pathway. Synthetic routes to produce isomers like cis-(E)- and trans-(E)-CDCA have been established to create analytical standards for biomonitoring studies. nih.gov

Molecular Mechanisms of Action and Target Site Interactions of Allethrin Ii

Neurophysiological Action on Ion Channels

Interaction with GABA-Regulated Chloride Ionophore-Associated Binding Sites

Beyond the primary target of sodium channels, Allethrin (B1665230) II also interacts with the GABA (gamma-aminobutyric acid) system. The GABAₐ receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the central nervous system. nih.gov Unlike Type II pyrethroids, which can augment GABA-activated chloride currents, Type I pyrethroids such as allethrin have been shown to be inactive or have a suppressive effect. who.intnih.gov

Specifically, research has demonstrated that allethrin can suppress the peak chloride current activated by GABA when the two are applied concurrently. nih.gov This antagonistic action on the GABA receptor-ionophore complex would lead to reduced neuronal inhibition, potentially contributing to the hyperexcitability seen in pyrethroid poisoning. nih.gov However, the effects appear to be less pronounced than those of Type II pyrethroids. who.int

Exploration of Other Ion Channel Modulations (e.g., Calcium Channels, Kainate Receptors)

Voltage-Gated Calcium Channels (VGCCs)

Allethrin has been shown to modulate the activity of voltage-gated calcium channels (VGCCs), which are also structurally related to sodium channels. drugbank.comresearchgate.net However, the findings have sometimes been conflicting, with some studies reporting stimulation and others inhibition. nih.govnih.gov

One study found that allethrin blocks multiple classes of mammalian VGCCs (T-type, L-type, and P/Q-type) with IC₅₀ values similar to those for its interaction with sodium channels. drugbank.comresearchgate.net This blockade was characterized by an acceleration of inactivation kinetics and a hyperpolarizing shift in the voltage-dependence of inactivation, without significantly altering activation kinetics or current-voltage relationships. drugbank.comresearchgate.netresearchgate.net

| VGCC Subtype | Allethrin IC₅₀ | Effect on Inactivation | Shift in Inactivation (V₅₀inact) |

|---|---|---|---|

| T-type (α₁G / Caᵥ3.1) | 7.0 µM | Acceleration | ~13 mV hyperpolarizing shift |

| L-type (α₁C / Caᵥ1.2) | 6.8 µM | Acceleration | Data not specified |

| P/Q-type (α₁A / Caᵥ2.1) | 6.7 µM | Acceleration | Data not specified |

Table 2: Inhibitory Effects of Allethrin on Mammalian Voltage-Gated Calcium Channels (VGCCs). Data sourced from studies on exogenously expressed human embryonic kidney cells. drugbank.comresearchgate.netresearchgate.net

Kainate Receptors

Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a role in regulating neuronal network activity. nih.gov While direct studies on the interaction between Allethrin II and kainate receptors are limited, research has shown that both Type I and Type II pyrethroids can suppress currents induced by N-methyl-D-aspartate (NMDA), another type of glutamate receptor. nih.gov Given the functional similarities and roles of ionotropic glutamate receptors in synaptic transmission, this suggests a potential area for further investigation into the broader neurotoxic profile of allethrins.

Nicotinic Acetylcholine (B1216132) Receptors

Studies have also explored the interaction of allethrin with the nicotinic acetylcholine (ACh) receptor, another crucial ion channel in synaptic transmission. Research on membranes from Torpedo electric organ found that while allethrin did not inhibit the binding of acetylcholine itself, it did inhibit the binding of a channel blocker ([³H]perhydrohistrionicotoxin) to the ionic channel sites in a noncompetitive manner. nih.gov This suggests that allethrin can bind to the channel portion of the nicotinic ACh receptor, indicating a potential postsynaptic site of action in addition to its well-established effects on sodium channels. nih.gov

Involvement in Cellular Signaling Pathways

Recent research has begun to elucidate the complex ways in which pyrethroids like allethrin interact with and modulate intracellular signaling cascades, leading to a range of cellular responses.

The Extracellular signal-regulated kinases (ERK) and Mitogen-activated protein kinases (MAPK) are crucial signaling pathways that govern fundamental cellular activities such as proliferation, differentiation, and stress responses. nih.gov Studies have demonstrated that exposure to allethrin can lead to the activation of the ERK/MAPK pathway. For instance, in human THP-1 cells, treatment with allethrin resulted in a significant increase in the phosphorylation of ERK1/2. nih.gov This activation of ERK is a key step in the signaling cascade. nih.gov The broader MAPK pathway, a central element in signal transduction, is activated by a variety of stimuli and plays a critical role in both normal and pathological cellular processes. nih.gov The activation of the ERK/MAPK pathway by allethrin suggests a mechanism by which this compound can influence cell fate and function. nih.gov

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Allethrin and its derivatives have been shown to influence the activity of several key transcription factors. nih.gov In human subjects exposed to pyrethroid derivatives, including allethrin, there was an observed increase in the binding activities of transcription factors such as CCAAT/enhancer-binding protein beta (CEBP-β) and Nuclear factor of activated T-cells (NF-AT). nih.gov These transcription factors are known to regulate a variety of cellular events. nih.gov The modulation of these factors by allethrin points to a mechanism by which it can exert broad effects on gene expression and cellular behavior.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A significant body of evidence points to the induction of oxidative stress as a key mechanism of allethrin's cellular impact. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov

Exposure to allethrin has been shown to increase the generation of ROS and lead to lipid peroxidation. researchgate.netnih.govcaymanchem.com In studies using rat primary Leydig cells and testicular carcinoma cells (LC540), allethrin treatment resulted in a dose-dependent increase in ROS and lipid peroxidation. nih.govcaymanchem.com This was accompanied by alterations in the status of antioxidant enzymes. nih.gov Similarly, in developing rat ovaries, allethrin exposure led to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of glutathione (B108866) (GSH) and the activities of antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Bioallethrin (B1148691), a variant of allethrin, has also been demonstrated to enhance ROS generation and induce oxidative stress in human lymphocytes. researchgate.net This oxidative damage can compromise the antioxidant defense system, leading to modifications of biomolecules and cellular toxicity. researchgate.net

| Research Finding | Cell/Tissue Type | Effect of Allethrin | Reference |

| Increased ROS generation | Rat primary Leydig cells | Dose-dependent increase | caymanchem.com |

| Increased lipid peroxidation | Rat testicular carcinoma cells (LC540) | Dose-dependent increase | nih.gov |

| Increased malondialdehyde (MDA) levels | Developing rat ovaries | Increased levels | nih.gov |

| Decreased antioxidant enzyme activity | Developing rat ovaries | Decreased SOD and CAT | nih.gov |

| Enhanced ROS generation | Human lymphocytes (Bioallethrin) | Enhanced generation | researchgate.net |

Effects on Membrane-Bound Enzymes and Membrane Fluidity

The cell membrane is a primary target for the action of allethrin. ispub.com Allethrin is a membrane-active substance that can interact with membrane phospholipids, leading to changes in membrane properties. nih.gov Studies have shown that allethrin can increase membrane fluidity. nih.gov This alteration of the membrane's physical state can lead to the leakage of cellular enzymes. nih.gov

In human erythrocytes, incubation with allethrin was found to decrease membrane cholesterol and phospholipid content, although the cholesterol-to-phospholipid ratio, an index of fluidity, did not change in one study of chronic users. ispub.com However, other research using model membranes (liposomes) made of various phosphatidylcholines demonstrated that allethrin modified the bilayer order, particularly in the gel phase. nih.gov The incorporation of allethrin into human erythrocytes also facilitated the release of hemoglobin, suggesting an increase in membrane instability. nih.gov It is proposed that allethrin may form aggregates within the lipid bilayer, creating domains that increase membrane instability. nih.gov

| Membrane Parameter | System Studied | Effect of Allethrin | Reference |

| Membrane Fluidity | Human hepatocytes | Increased fluidity | nih.gov |

| Cholesterol & Phospholipid Content | Human erythrocytes (chronic users) | Decreased content | |

| Bilayer Order | Liposomes (DMPC, DPPC, DSPC) | Modified order in gel phase | nih.gov |

| Hemoglobin Release | Human erythrocytes | Facilitated release | nih.gov |

Crosstalk with Programmed Cell Death Pathways

Allethrin has been shown to interact with and trigger programmed cell death pathways, including autophagy.

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It is a critical mechanism for maintaining cellular homeostasis and can be induced by various stressors. mdpi.com

Multiple studies have demonstrated that allethrin can induce autophagy. In human THP-1 cells, allethrin treatment substantially increased the levels of autophagy markers such as Beclin 1 and LC3B, while causing a decline in p62, a protein that is degraded during autophagy. nih.gov This response was dependent on both Beclin 1 and the activation of ERK. nih.gov Similarly, in developing rat ovaries, allethrin exposure led to a dose-dependent increase in the autophagic marker LC3 and the formation of numerous autophagosomes in granulosa cells. nih.gov This induction of autophagy was associated with oxidative stress. nih.gov The upregulation of autophagy markers like Beclin 1 and LC3 mRNA has also been observed in primary cells from individuals using allethrin. nih.govresearchgate.net

| Autophagy Marker | Cell/Tissue Type | Effect of Allethrin | Reference |

| Beclin 1 | Human THP-1 cells | Increased levels | nih.gov |

| LC3B | Human THP-1 cells | Increased levels | nih.gov |

| p62 | Human THP-1 cells | Decreased levels | nih.gov |

| LC3 | Developing rat ovaries | Increased fluorescence intensity and mRNA levels | nih.gov |

| Autophagosomes | Developing rat ovaries | Increased number in granulosa cells | nih.gov |

| Beclin 1 mRNA | Human primary cells (users) | Induced expression | nih.gov |

| LC3 mRNA | Human primary cells (users) | Induced expression | nih.gov |

Apoptosis Signaling

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types through the modulation of specific signaling pathways. This process involves the regulation of genes that either promote or inhibit cell death and is often linked to changes in intracellular ion concentrations.

Research indicates that exposure to pyrethroid derivatives, including allethrin, can lead to the upregulation of pro-apoptotic genes such as Death-Associated Protein Kinase 1 (DAPK1) and Bim. researchgate.net DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that acts as a positive mediator of apoptosis in response to various death signals. nih.gov Under normal conditions, DAPK1 is kept in an inactive state through auto-phosphorylation. nih.gov Upon receiving a death stimulus, it becomes dephosphorylated, allowing it to promote apoptotic responses. nih.gov Studies have demonstrated that pyrethroid derivatives can induce the expression of DAPK1 and Bim, contributing to the apoptotic process. researchgate.net

A critical aspect of allethrin-induced apoptosis is the disruption of intracellular calcium (Ca2+) homeostasis. Allethrin has been observed to elicit an increase in intracellular Ca2+ concentration. researchgate.netmedchemexpress.com This elevation in Ca2+ can, in turn, activate calcineurin, a calcium-dependent protein phosphatase. researchgate.net The activation of the Ca2+-calcineurin signaling pathway is a key event that links the initial toxic insult to the downstream execution of apoptosis. Furthermore, allethrin has been found to block several types of mammalian voltage-gated calcium channels, including T-type, L-type, and P/Q-type channels, with IC50 values around 6.7-7.0 μM. nih.gov This blockade involves an acceleration of inactivation kinetics and a shift in the voltage dependence of inactivation. nih.gov

| Parameter | Observation | Cell/System | Reference |

| Proapoptotic Gene Regulation | Induction of DAPK1 and Bim | Not specified | researchgate.net |

| Intracellular Ca2+ | Increased concentration | Rat testicular carcinoma cells (LC540) | researchgate.netmedchemexpress.com |

| Calcineurin | Activation induced by increased Ca2+ | Not specified | researchgate.net |

| Voltage-Gated Ca2+ Channels | Blockade of T-type, L-type, P/Q-type | Human embryonic kidney 293 cells | nih.gov |

Modulation of Chemokine Expression (e.g., CCL2/MCP-1)

This compound can modulate the expression of chemokines, which are signaling proteins involved in attracting immune cells. Specifically, studies have shown that exposure to pyrethroid derivatives can significantly induce the mRNA expression of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net CCL2 is a potent chemoattractant for monocytes, memory T cells, and dendritic cells to sites of inflammation. wikipedia.orgnih.gov By increasing the expression of CCL2, allethrin can influence inflammatory responses and the recruitment of immune cells. researchgate.netnih.gov

| Chemokine | Effect of Allethrin Exposure | Function | Reference |

| CCL2/MCP-1 | Significant induction of mRNA expression | Recruits monocytes and other immune cells | researchgate.netwikipedia.org |

Interaction with Drug Transporter Activities

This compound has been identified as a modulator of drug transporter proteins, which are crucial for the absorption, distribution, and elimination of various substances in the body. These transporters are broadly classified into ATP-binding cassette (ABC) and solute carrier (SLC) families.

Studies have demonstrated that allethrin can inhibit the activity of several human ABC and SLC drug transporters. nih.gov The transporters affected include multidrug resistance-associated protein (MRP) 2, breast cancer resistance protein (BCRP), organic anion transporter polypeptide (OATP) 1B1, organic anion transporter (OAT) 3, multidrug and toxin extrusion transporter (MATE) 1, and organic cation transporter (OCT) 1 and OCT2. nih.gov The inhibitory potency of allethrin varies depending on the specific transporter, with IC50 values ranging from 2.6 μM for OCT1 to higher concentrations for other transporters. nih.gov

| Transporter Family | Transporter | This compound Effect | IC50 Value | Reference |

| ABC | MRP2 | Inhibition | Not specified | nih.gov |

| ABC | BCRP | Inhibition | Not specified | nih.gov |

| SLC | OATP1B1 | Inhibition | Not specified | nih.gov |

| SLC | OAT3 | Inhibition | Not specified | nih.gov |

| SLC | MATE1 | Inhibition | Not specified | nih.gov |

| SLC | OCT1 | Inhibition | 2.6 μM | nih.gov |

| SLC | OCT2 | Inhibition | Not specified | nih.gov |

The interaction of compounds with drug transporters can be stereoselective, meaning that different stereoisomers of a molecule can have varying effects. While specific studies on the stereoselective effects of this compound isomers on drug transporters are not detailed in the provided context, the principle of stereoselectivity is well-established for other compounds and transporters. For example, significant differences in the inhibition of organic cation transporters (OCTs) have been observed between enantiomers of various drugs. nih.gov This highlights that the specific three-dimensional structure of a molecule can be a critical determinant of its interaction with and inhibition of drug transporters. This principle may also apply to the different isomers of allethrin, suggesting that their effects on ABC and SLC transporters could vary.

Allethrin Ii Metabolism and Biotransformation Pathways

Metabolic Fate in Non-Human Organisms

The biotransformation of Allethrin (B1665230) II, a synthetic pyrethroid insecticide, is a critical process that determines its persistence and biological activity in non-human organisms. Allethrin II is chemically an ester derived from allethrolone (B1665232) and pyrethric acid (a derivative of chrysanthemic acid with a methyl ester group) wikipedia.orgtandfonline.com. In mammalian systems, such as rats, and other organisms, this compound undergoes extensive metabolism before excretion orst.edunih.gov. The metabolic fate is largely dictated by enzymatic processes in the liver and other tissues, which transform the lipophilic parent compound into more water-soluble, excretable metabolites orst.edu. The primary metabolic routes involve the cleavage of the central ester bond and oxidative modifications at multiple sites on both the acid and alcohol portions of the molecule who.intnih.gov.

The initial and most significant steps in the metabolism of this compound involve ester hydrolysis and various oxidation reactions. who.intnih.gov These processes effectively begin the detoxification cascade by breaking down the core structure of the insecticide. nih.gov

The hydrolysis of the ester linkage in pyrethroids like this compound is predominantly catalyzed by a class of enzymes known as carboxylesterases (CEs), which are abundant in the liver microsomes. inchem.orgresearchgate.net These enzymes play a fundamental role in the detoxification of many ester-containing xenobiotics by cleaving them into their constituent alcohol and carboxylic acid components, which are generally less toxic. inchem.orgnih.gov In mammals, hepatic carboxylesterases rapidly hydrolyze pyrethroids, representing a major pathway for their metabolic clearance. inchem.orgmsstate.edu The efficiency of this hydrolysis is a key factor in the selective toxicity of pyrethroids, as mammals typically possess high carboxylesterase activity compared to insects. msstate.edu

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Class | Specific Enzyme(s) | Role in Metabolism | Location |

|---|---|---|---|

| Hydrolases | Carboxylesterases (CEs) | Catalyze the hydrolysis of the central ester bond to yield pyrethric acid and allethrolone. inchem.orgresearchgate.netmsstate.edu | Primarily liver microsomes. inchem.orgnih.gov |

The metabolic degradation of allethrins exhibits stereospecificity, meaning the rate and pathway of metabolism can differ between the various stereoisomers of the compound. inchem.org Specifically, the geometric isomers (cis- and trans-) at the cyclopropane (B1198618) ring of the acid moiety are metabolized differently. The trans-isomers of pyrethroids are generally hydrolyzed by carboxylesterases at a much faster rate than their corresponding cis-isomers. inchem.org Consequently, for the cis-isomers, oxidative metabolism becomes a more dominant pathway for detoxification. inchem.org Furthermore, allethrin, being an ester of a secondary alcohol (allethrolone), is generally more resistant to hydrolytic cleavage compared to other pyrethroids that are esters of primary alcohols. nih.gov This resistance makes oxidation a comparatively more important route for its biotransformation. nih.govdrugbank.com

Oxidative reactions, primarily mediated by cytochrome P450 monooxygenases, occur at several positions on the this compound molecule. who.intnih.gov A significant site of oxidation is the isobutenyl side chain of the pyrethric acid moiety. who.int This includes the hydroxylation of one of the methyl groups on the isobutenyl substituent to form a primary alcohol, which can be further oxidized to a carboxylic acid. who.intnih.gov Additionally, the double bond within the isobutenyl group is susceptible to epoxidation. who.int These oxidative attacks result in more polar derivatives, facilitating their subsequent elimination. nih.gov

Table 2: Key Oxidative Reactions in this compound Metabolism

| Reaction Type | Site of Oxidation | Resulting Functional Group |

|---|---|---|

| Hydroxylation | Trans-methyl group of the isobutenyl side chain on the acid moiety. who.intnih.gov | Primary Alcohol |

| Hydroxylation | Methylene (B1212753) group of the allyl side chain on the allethrolone moiety. who.int | Alcohol |

| Epoxidation | Double bond of the isobutenyl side chain. who.int | Epoxide |

Following the initial hydrolytic and oxidative modifications (Phase I metabolism), the resulting metabolites undergo Phase II conjugation reactions. nih.govnih.gov These reactions involve the attachment of endogenous hydrophilic molecules, such as glucuronic acid or sulfate, to the metabolites. numberanalytics.com Conjugation significantly increases the water solubility of the metabolites, which is a crucial step for facilitating their excretion from the body, primarily via urine and feces. nih.govnumberanalytics.com The alcohol and carboxylic acid functional groups introduced during Phase I metabolism serve as the primary sites for these conjugation reactions. nih.govnumberanalytics.com

The metabolic breakdown of this compound results in a variety of identifiable metabolites. The primary cleavage of the ester bond yields allethrolone and pyrethric acid. tandfonline.cominchem.org These initial products, along with the intact but oxidized parent compound, are the precursors to the final metabolites found in excreta. who.intnih.gov Further oxidation of the pyrethric acid moiety leads to the formation of chrysanthemum dicarboxylic acid derivatives. who.int Allethrolone can also be oxidized or conjugated before being eliminated. who.int Studies on radiolabeled allethrin administered to rats have confirmed that the major urinary metabolites include various oxidized forms of the parent compound, chrysanthemum dicarboxylic acid, and allethrolone. nih.govwho.int

Table 3: Major Identified Metabolites of this compound

| Metabolite | Precursor | Pathway of Formation |

|---|---|---|

| Pyrethric Acid | This compound | Ester Hydrolysis tandfonline.com |

| Allethrolone | This compound | Ester Hydrolysis who.intinchem.org |

| Chrysanthemum Dicarboxylic Acid Derivatives | Pyrethric Acid / this compound | Oxidation of the isobutenyl methyl group. who.int |

Ester Hydrolysis and Oxidation Processes

Microbial Degradation and Bioremediation

The persistence of synthetic pyrethroids like this compound in the environment has spurred research into microbial degradation as a promising bioremediation strategy. nih.gov Microorganisms, through their enzymatic machinery, can break down these complex molecules into less harmful substances. This section details the specific bacteria and fungi capable of degrading this compound and the biochemical pathways they employ.

Identification and Characterization of Allethrin-Degrading Microorganisms

A variety of microorganisms with the capacity to degrade this compound have been isolated and identified from different environments, including contaminated soils and wastewater sludge. nih.govnih.gov These microbes utilize the insecticide as a source of carbon and energy for their growth and metabolic activities. researchgate.netnih.gov

Several bacterial species have demonstrated the ability to metabolize this compound. These include strains from the genera Acidomonas, Sphingomonas, and Bacillus.

Acidomonas sp. : An isolate of Acidomonas sp. has been shown to utilize this compound as its sole carbon source, degrading over 70% of an initial concentration within 72 hours. researchgate.netnih.gov This degradation occurs through a hydrolytic pathway, followed by oxidation and dehydrogenation. researchgate.netnih.gov

Sphingomonas trueperi : The strain Sphingomonas trueperi CW3, isolated from wastewater sludge, can degrade up to 93% of this compound within seven days. nih.gov This strain has also shown the ability to degrade other synthetic pyrethroids. nih.gov

Bacillus megaterium : Strain HLJ7 of Bacillus megaterium is highly efficient, capable of removing 96.5% of this compound from a minimal medium in 11 days. nih.govresearchgate.net Soil remediation experiments have confirmed its potential for bioremediation, significantly reducing the half-life of the insecticide in soil. nih.govresearchgate.net

Table 1: Allethrin-Degrading Bacterial Strains and Their Efficacy

| Bacterial Strain | Degradation Rate | Time Frame | Source of Isolation |

| Acidomonas sp. | >70% | 72 hours | Environmental Sample |

| Sphingomonas trueperi CW3 | 93% | 7 days | Wastewater Sludge |

| Bacillus megaterium HLJ7 | 96.5% | 11 days | Environmental Sample |

Fungi are also significant contributors to the biodegradation of pyrethroids, often considered more robust than bacteria in degrading recalcitrant chemicals. nih.gov

Fusarium proliferatum : A novel fungal strain, Fusarium proliferatum CF2, isolated from contaminated agricultural fields, has demonstrated the ability to completely degrade this compound within 144 hours. nih.govnih.gov This strain can tolerate high concentrations of the insecticide and utilizes it as its sole carbon source for growth. nih.govnih.gov The degradation kinetics by F. proliferatum CF2 follow a first-order reaction. nih.gov

Table 2: Allethrin-Degrading Fungal Strain and Its Characteristics

| Fungal Strain | Degradation Completion | Optimal Temperature | Optimal pH | Key Characteristic |

| Fusarium proliferatum CF2 | 144 hours | 26 °C | 6.0 | Utilizes this compound as sole carbon source |

Microbial Degradation Pathways

The microbial degradation of this compound primarily initiates with the cleavage of the ester bond, a common feature in the breakdown of all pyrethroids. nih.govresearchgate.net This initial step is followed by the further degradation of the resulting alcohol and acid moieties, including the five-carbon ring structure of the allethrolone component. nih.govresearchgate.netnih.gov

The primary and most critical step in the microbial metabolism of this compound is the hydrolytic cleavage of its ester linkage. nih.govresearchgate.net This reaction is catalyzed by enzymes known as pyrethroid hydrolases or esterases, which are produced by the degrading microorganisms. nih.govsci-hub.se This enzymatic action breaks this compound down into two main components: chrysanthemic acid and allethrolone. researchgate.netnih.gov

Following the initial ester bond cleavage, the resulting allethrolone moiety, which contains a five-carbon ring (a cyclopentenone ring), undergoes further degradation. nih.govresearchgate.netnih.gov Bacterial strains like Sphingomonas trueperi CW3 and Bacillus megaterium HLJ7 have been shown to effectively metabolize this part of the molecule. nih.govnih.govresearchgate.net

In the case of Acidomonas sp., the degradation of the allethrolone component proceeds through oxidation and dehydrogenation, leading to the formation of metabolites such as 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid. researchgate.netnih.gov Studies on S. trueperi CW3 and B. megaterium HLJ7 have also confirmed the breakdown of the five-carbon ring, with gas chromatography-mass spectrometry analyses identifying several intermediate metabolites resulting from this process. nih.govnih.govresearchgate.net The complete degradation pathway involves the opening of this ring structure and its subsequent metabolism, ultimately leading to less toxic compounds. researchgate.netnih.gov

Table 3: Identified Metabolites in the Degradation of this compound by Acidomonas sp.

| Metabolite | Chemical Name |

| Chrysanthemic acid | 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid |

| Allethrolone | 4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one |

| Metabolite 1 | cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl) |

| Metabolite 2 | 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid |

Oxidative and Dehydrogenation Processes

The breakdown of this compound, like other allethrins and pyrethroids, involves significant oxidative and dehydrogenation steps, which are crucial for its detoxification and degradation in both mammals and microbial systems.

In mammals, allethrin metabolism is primarily oxidative, especially for isomers that are more resistant to hydrolytic cleavage of the ester bond. nih.govinchem.org The metabolic process involves oxidation at several points on the molecule, including the trans-methyl of the isobutenyl group, the gem-dimethyl group of the cyclopropane ring, and the methylene of the allyl group. who.int This can also lead to the formation of a 2,3-diol at the allylic group. who.int The ultimate products of these reactions are typically more polar and easily excreted. Major metabolites found in urine include chrysanthemum dicarboxylic acid and various oxidized forms of allethrolone. who.int

In microbial systems, a similar pattern of degradation occurs. Studies on Acidomonas sp. have shown that after an initial hydrolysis, the degradation pathway for allethrin proceeds through oxidation and dehydrogenation. researchgate.net This process results in several key metabolites, including cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl), 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid, chrysanthemic acid, and allethrolone. researchgate.netfrontiersin.org These findings indicate that both mammals and microbes utilize oxidative mechanisms to break down the complex structure of allethrin into simpler, less toxic compounds.

Kinetics of Microbial Degradation and Optimization Parameters

The efficiency of microbial degradation of allethrin is highly dependent on specific environmental conditions and the kinetic properties of the degrading microorganisms. Research has identified several bacterial and fungal strains capable of breaking down allethrin, with optimal degradation rates achieved under specific parameters.

The degradation process often follows first-order reaction kinetics. nih.govnih.gov For instance, the fungus Fusarium proliferatum strain CF2 demonstrated a significant reduction in the half-life of allethrin from 533.2 hours in the control group to just 26.1 hours under optimal conditions. nih.gov Similarly, the bacterium Bacillus megaterium strain HLJ7 reduced the half-life to 3.56 days, compared to 55.89 days in the control. nih.gov

Optimization of environmental parameters such as pH, temperature, and inoculum concentration is critical for maximizing degradation efficiency. Studies using response surface methodology (RSM) have pinpointed these optimal conditions for various microbes. For F. proliferatum CF2, the ideal conditions were found to be a temperature of 26°C and a pH of 6.0, leading to the complete degradation of 50 mg/L of allethrin within 144 hours. nih.gov For B. megaterium HLJ7, the optimal conditions were a temperature of 32.18°C and a pH of 7.52. nih.gov

Kinetic parameters, including the maximum specific degradation rate (q_max), half-saturation constant (K_s), and substrate inhibition constant (K_i), have been calculated for specific strains. These parameters help in understanding the relationship between substrate concentration and degradation speed.

Below is an interactive data table summarizing the degradation kinetics and optimal conditions for various microorganisms.

Interactive Table: Microbial Degradation of Allethrin

| Microorganism | Optimal Temp (°C) | Optimal pH | Degradation Rate | Half-Life (t½) | Kinetic Parameters | Reference |

| Fusarium proliferatum CF2 | 26 | 6.0 | 95.6% of 50 mg/L in 120 h | 26.1 h | k = 0.0193 h⁻¹ | nih.gov |

| Bacillus megaterium HLJ7 | 32.18 | 7.52 | 96.5% of 50 mg/L in 11 days | 3.56 days | qₘₐₓ = 1.80 d⁻¹, Kₛ = 1.85 mg L⁻¹, Kᵢ = 68.13 mg L⁻¹ | nih.gov |

| Acidomonas sp. | N/A | N/A | >70% in 72 h | N/A | N/A | researchgate.net |

Bioaugmentation Strategies for Environmental Remediation

Bioaugmentation is an environmental remediation strategy that involves introducing specific, pre-selected microorganisms into a contaminated site to enhance the breakdown of pollutants. nih.gov This approach is considered a cost-effective and eco-friendly method for cleaning up soils and water contaminated with pesticides like this compound. nih.govfrontiersin.org The primary goal of bioaugmentation is to bolster the degradative capacity of the indigenous microbial population by adding strains with proven abilities to degrade the target contaminant. nih.gov

The success of bioaugmentation for pyrethroid remediation hinges on several factors. nih.gov The selection of robust microbial strains that can survive and thrive in the contaminated environment is crucial. researchgate.net Microorganisms such as Fusarium proliferatum, Bacillus megaterium, and Acidomonas sp., which have demonstrated a high potential for degrading allethrin in laboratory settings, are promising candidates for bioaugmentation efforts. researchgate.netnih.govnih.govnih.gov

For bioaugmentation to be effective, the introduced microbes must compete successfully with native microorganisms and maintain their metabolic activity. nih.gov Factors such as soil type, pH, moisture, temperature, and the concentration of the pesticide can significantly influence the outcome. nih.govnih.gov The application of microbial consortia, rather than single strains, may offer broader and more resilient degradation capabilities. The use of fungi is also notable, as their mycelial networks can penetrate soil and may offer advantages in breaking down complex molecules. researchgate.net

Potential for Co-metabolism in Microbial Systems

Co-metabolism is a phenomenon where microorganisms degrade a compound (like this compound) that they cannot use as a primary source of energy or carbon, while simultaneously metabolizing another compound (a primary substrate) that supports their growth. frontiersin.orgnih.gov This process is a significant mechanism in the environmental breakdown of many recalcitrant compounds, including pyrethroid insecticides. nih.govnih.gov

Several studies have shown that microorganisms can degrade pyrethroids either by using them as a direct carbon source or through co-metabolism. frontiersin.orgnih.govnih.gov For instance, the anaerobic bacterium Clostridium strain ZP3 was found to degrade the pyrethroid fenpropathrin (B1672528) through co-metabolic activity. nih.gov While direct evidence for this compound co-metabolism is specific, the principle is well-established for the pyrethroid class. The presence of an easily biodegradable substrate can stimulate the growth of pesticide-degrading microorganisms, which can, in turn, enhance the removal of the target pesticide. nih.gov

However, the effect can be complex. In some cases, the presence of a preferred carbon source like glucose has been shown to inhibit the expression of pyrethroid-degrading enzymes, as the microorganism will preferentially consume the simpler substrate. nih.gov For example, the activity of a pyrethroid hydrolase from Aspergillus niger was not detected in the presence of glucose, suggesting that the enzyme is only expressed under pyrethroid-induced stress. nih.gov This indicates that the potential for co-metabolism must be carefully evaluated, as the interplay between different substrates can either enhance or suppress the degradation of the target contaminant.

Environmental Fate and Ecotoxicological Research on Allethrin Ii

Environmental Transport and Distribution

The movement and partitioning of allethrin (B1665230) in the environment are governed by its physical and chemical properties, which indicate strong binding to soil and low mobility in water.

Allethrin is characterized by low water solubility and a moderate degree of volatility. It is considered practically insoluble in water, a key factor that, combined with its strong soil adsorption, dictates its environmental distribution. who.intscbt.com Conversely, it is soluble in various organic solvents like methanol, hexane, and xylene. who.int

The compound is described as fairly volatile. who.int Its vapor pressure is low, but sufficient for it to be used in applications such as mosquito coils and mats where the active ingredient is dispersed through heating. While it vaporizes without decomposition when heated to 150°C, its volatility under typical environmental temperatures is a factor in its distribution into the atmosphere, though no specific rate of evaporation at 20°C is established. who.intinchem.orginchem.org

| Property | Value | Reference |

|---|---|---|

| Aqueous Solubility | Practically insoluble; 4.6 mg/L at 25°C | who.intechemi.com |

| Vapor Pressure | 16 mPa at 30°C; <10 Pa at 20°C | orst.eduinchem.org |

| Boiling Point | 140°C at 0.1 mmHg (0.013 kPa) | who.intinchem.org |

| Octanol/Water Partition Coefficient (log Pow) | 4.78 | echemi.cominchem.org |

The potential for allethrin to contaminate groundwater is considered low. herts.ac.ukamazonaws.com This assessment is based on the combination of its chemical properties: strong adsorption to soil and extremely low water solubility. who.intherts.ac.uk These characteristics mean the compound is not readily leached from the soil surface and carried downwards into groundwater by percolating water. who.int

However, it is noted that major data gaps exist for a full assessment of its environmental fate, and some regulatory bodies state that the potential for groundwater contamination is unknown or has not been fully assessed. epa.govepa.gov While its properties suggest low leaching potential, factors like its moderate persistence in some soil systems and application methods must be considered in comprehensive risk models. herts.ac.uknih.govwa.gov

Abiotic Degradation Pathways in the Environment

Allethrin is susceptible to degradation in the environment through non-biological pathways, primarily driven by light and heat.

Allethrin is unstable in the presence of light and is known to undergo photodegradation. who.intnj.gov When a thin film of allethrin on a glass surface was exposed to a sun lamp, approximately 90% degradation was observed after about 8 hours of exposure. inchem.org The process is influenced by ultraviolet light. nj.gov

The primary photoreactions involve:

Ester cleavage

Oxidation at the isobutenyl methyl group

Epoxidation at the isobutenyl double bond

Cis/trans-isomerization inchem.org

Major degradation products identified from photolysis include chrysanthemic acid, the 3-(2-hydroxymethyl) derivative of allethrin, and cyclopropylrethronyl chrysanthemate. inchem.org Despite its susceptibility to photodegradation, the U.S. EPA has noted a lack of submitted data on atmospheric photolysis for certain regulatory assessments. epa.gov

Allethrin exhibits distinct thermal degradation behavior. While it can vaporize without breaking down when heated to 150°C, it undergoes rapid pyrolysis (decomposition by heat) at temperatures exceeding 400°C. who.intinchem.orginchem.org This process produces irritating fumes. inchem.org

Key thermal degradation products that have been identified include:

trans-Chrysanthemic acid

2-allyl-3-methylcyclopenta-2-ene-1,4-dione (formed from the subsequent pyrolysis of allethrolone) inchem.org

From a mixture of allethrin's eight isomers, additional products like cis-chrysanthemic acid and pyrocin have also been formed under the same conditions. inchem.org

| Degradation Pathway | Conditions / Findings | Reference |

|---|---|---|

| Photodegradation | Unstable in light; Decomposed by UV light. 90% degradation of a thin film in ~8 hours under a sun lamp. | who.intinchem.orgnj.gov |

| Thermal Degradation | Decomposes via pyrolysis at temperatures >400°C. Vaporizes without decomposition at 150°C. | who.intinchem.orginchem.org |

Ecotoxicological Impact on Non-Target Organisms

Allethrin II, a synthetic pyrethroid insecticide, is recognized for its neurotoxic effects on target insect populations. iiab.mewikipedia.org However, its introduction into the environment raises significant concerns regarding its impact on organisms not intended to be targeted. Research indicates that the toxicity of allethrins varies considerably across different animal groups. While they exhibit low toxicity to mammals and birds, they are known to be highly toxic to aquatic life. iiab.mewordpress.com The mechanism of action typically involves the disruption of nerve function, leading to paralysis and eventual death in susceptible insects. wikipedia.org

The aquatic environment is particularly vulnerable to contamination with pyrethroids like this compound. Studies consistently show that allethrins are highly toxic to fish and a wide range of aquatic invertebrates. wikipedia.orgwordpress.comamazonaws.com The high toxicity of these compounds necessitates stringent controls to prevent their entry into aquatic ecosystems. vulcanchem.com

Synthetic pyrethroids can cause a variety of sublethal effects in fish, including reduced swimming performance and behavioral alterations. researchgate.net The primary neurotoxic action of pyrethroids, which involves disrupting sodium channels, has been reported to cause these adverse effects. researchgate.net Electrophysiological studies on the clawed frog (Xenopus laevis) have demonstrated that non-cyano pyrethroids, a class that includes allethrin, induce repetitive firing in the lateral-line sense organ and peripheral nerves, highlighting their potent effect on the nervous systems of aquatic and semi-aquatic vertebrates. researchgate.net

Table 1: Summary of Ecotoxicological Impact of Allethrins on Aquatic Organisms

| Organism Group | Reported Toxicity Level |

|---|---|

| Fish | High iiab.mewikipedia.orgwordpress.comamazonaws.com |

| Aquatic Invertebrates | High iiab.mewikipedia.orgwordpress.comamazonaws.com |

| Aquatic Insect Larvae | High wordpress.com |

| Amphibians (Larvae) | High researchgate.net |

The sensitivity of aquatic organisms to this compound is influenced by several factors, most notably their metabolic capabilities and environmental conditions such as water temperature. Fish and other aquatic organisms that lack efficient metabolic pathways to detoxify and eliminate pyrethroids are more susceptible. The primary metabolic route for pyrethroids often involves hydrolysis of the ester linkage and oxidation by microsomal enzymes. annualreviews.org

A key factor is the enzyme glucuronosyltransferase, which is crucial for detoxification pathways in many animals; a deficiency or lower production of this enzyme, as seen in cats, leads to high toxicity. iiab.mewikipedia.org This principle of metabolic difference likely extends to aquatic species.

Furthermore, water temperature plays a critical role. The acute toxicity of synthetic pyrethroids to fish has been found to be negatively correlated with temperature. researchgate.net This means that as water temperature decreases, the toxicity of the compound increases. researchgate.net Cold-water fish species, in particular, demonstrate heightened susceptibility, which is attributed to a slower metabolism and elimination rate of the chemical at lower temperatures. vulcanchem.com

The impact of this compound extends to non-target terrestrial invertebrates that are essential for ecosystem health.

Honey-bees: At standard application rates, allethrin is generally considered to be slightly toxic to honey-bees. iiab.mewikipedia.orgwordpress.com However, other synthetic pyrethroids are known to be highly toxic to bees, and sublethal concentrations are suspected of contributing to the global decline in bee populations. amazonaws.comresearchgate.net This raises concerns about the potential cumulative and sublethal effects of widespread pyrethroid use on vital pollinators.

Earthworms: Earthworms, which are crucial for soil health and nutrient cycling, can also be negatively affected. Long-term exposure to pyrethroids may lead to mortality or significant sublethal effects in earthworm populations. researchgate.net

In contrast to its high toxicity in aquatic environments, research indicates that this compound has a low toxicity profile for avian species. iiab.mewordpress.com This is consistent with findings for other pyrethroids, such as prallethrin (B1678036), which also show low toxicity to birds. amazonaws.com The comparatively lower toxicity in birds is attributed to their more efficient metabolism and elimination of these compounds.

Aquatic Organisms (e.g., Fish, Daphnia, Aquatic Insect Larvae)

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation is the process by which a chemical substance accumulates in an organism at a concentration higher than that found in the surrounding environment. While modern polar pesticides like this compound are generally designed to have a lower potential for bioaccumulation compared to older, more persistent organochlorine pesticides, they are not entirely without risk. port.ac.ukport.ac.uk

Pyrethroids can be persistent enough in certain environmental compartments to be taken up by organisms. researchgate.net For instance, residues have been shown to accumulate rapidly in amphibians to potentially lethal levels. researchgate.net A screening study of marine mammals in the Baltic Sea detected the presence of this compound in tissue samples, which indicates that it has the potential to enter and move through marine food webs, eventually accumulating in higher trophic-level organisms. umweltbundesamt.de The presence of pesticide residues in food items like fruits, vegetables, and honey further points to the potential for these compounds to move through environmental and food systems. researchgate.net

Environmental Residue Analysis and Monitoring

The monitoring of pesticide residues in the environment is crucial for assessing contamination levels and ensuring environmental safety. Various advanced analytical techniques are employed to detect and quantify this compound in different environmental matrices such as water, soil, and agricultural products.

High-performance liquid chromatography (LC) and gas chromatography (GC), often coupled with high-resolution mass spectrometry (HRMS) or a mass selective detector (MSD), are standard methods for this purpose. port.ac.uk These methods allow for the detection of this compound at very low concentrations, typically in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. port.ac.ukresearchgate.net

Recent monitoring programs have utilized passive sampling devices, such as the Chemcatcher®, which are deployed in water bodies for extended periods to obtain a time-integrated measure of pesticide concentrations. port.ac.ukport.ac.uk Such studies have successfully included this compound in their screening lists for assessing pesticide pollution in river catchments. port.ac.uk Residue analysis has also been conducted on agricultural products, including strawberries and honey, to monitor for the presence of this compound. idosi.org

Table 2: Analytical Parameters for Environmental Monitoring of this compound

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Retention Time (min) | Source |

|---|---|---|---|---|

| Liquid Chromatography | Agricultural Crops | 0.005 mg/kg | 12.32 | researchgate.net |

| Gas Chromatography-MSD | Strawberry | 0.04 mg/kg | 54.523 | idosi.org |

| Gas Chromatography-MSD | Soil | Not Specified | 54.523 | idosi.org |

Detection in Water Bodies and Sediment

The monitoring of this compound in aquatic environments has been incorporated into several large-scale chemical screening programs. However, specific quantitative data on its concentration in water and sediment remain scarce in publicly available literature.

A wide-scope target and suspect screening analysis of chemical contaminants in the Black Sea region included this compound in its list of target substances for analysis in both surface water and sediment samples. emblasproject.orgemblasproject.org The study utilized advanced analytical techniques, including liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS), to detect a wide range of organic pollutants. emblasproject.org While this compound was on the analyte list, the final reports did not provide specific concentration data for this compound in the collected samples. emblasproject.orgemblasproject.org

Similarly, a risk assessment of "non-traditional" pollutants in Central European rivers listed this compound as a compound of interest for monitoring in water and sediment. emblasproject.org Another study focused on developing a standard operating procedure for collecting pyrethroids in water and sediment matrices, acknowledging the challenges in obtaining accurate measurements due to the tendency of these compounds to adhere to container surfaces. usgs.gov

In a study conducted in Egypt on pesticide residues in strawberry farms, this compound was included in the analytical method with a reported limit of detection (LOD) of 0.04 ppm in soil samples. idosi.org However, the study did not report any detected concentrations of this compound in the soil samples analyzed. idosi.org

The table below summarizes the inclusion of this compound in environmental monitoring studies.

| Research Program/Study | Geographic Area | Environmental Matrix | Analytical Method | Findings |

| EU/UNDP Project: EU4EMBLAS | Black Sea Region | Surface Water, Sediment | LC-HRMS, GC-HRMS | Included in target screening list; no specific concentration data reported. emblasproject.orgemblasproject.org |

| NORMAN Network | Central Europe | Rivers (Water, Sediment) | GC-MS, LC-HRMS | Listed as a substance for priority monitoring; no quantitative data provided. emblasproject.org |

| Pesticide Residue Monitoring in Strawberry Farms | Egypt | Soil | GC-MSD | Limit of Detection (LOD) of 0.04 ppm; no detected concentrations reported. idosi.org |

Residue Levels in Household Dust and Other Environmental Samples

For instance, a study on the subchronic toxicities of mosquito repellents, which can contain allethrins, noted that pyrethroid residues have been detected in house dust. researchgate.net However, this study did not provide specific data for this compound.

The table below reflects the current gap in research regarding this compound in household dust.

| Study Focus | Geographic Area | Environmental Matrix | Analytical Method | Findings for this compound |

| General Pyrethroid Residues | Not Specified | Household Dust | Not Specified | No specific data available. |

Insecticide Resistance Mechanisms and Allethrin Ii

Genetic Basis of Resistance

The primary target for pyrethroid insecticides, including Allethrin (B1665230) II, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov Pyrethroids bind to these channels, modifying their function and causing prolonged depolarization of the nerve membrane, which leads to paralysis (knockdown) and eventual death of the insect. nih.gov

The most well-characterized mechanism of genetic resistance to pyrethroids is 'knockdown resistance' or kdr. nih.gov This form of resistance arises from single amino acid substitutions in the gene encoding the VGSC protein. nih.govresearchgate.net These point mutations reduce the sensitivity of the sodium channel to pyrethroids, thereby diminishing the insecticide's efficacy.

Several kdr mutations have been identified in various insect species, conferring resistance to a range of pyrethroids. In the mosquito vector Aedes aegypti, mutations such as S989P, V1016G, and F1534C are widespread and associated with high levels of pyrethroid resistance. nih.govresearchgate.net Studies in Myanmar have revealed high frequencies of these three mutations, often occurring concurrently in the same mosquito population, which suggests significant selection pressure from pyrethroid use. nih.govresearchgate.net Further research has identified additional mutations, such as T1520I and F1534L, contributing to a variety of resistant haplotypes. nih.govresearchgate.netplos.org For instance, a novel T1520I mutation was found to be tightly linked with the F1534C mutation in Ae. aegypti populations in India. plos.org The F1534C mutation, in particular, has been strongly correlated with resistance to DDT and pyrethroids. nih.gov

In human head lice (Pediculus capitis), different mutations in the VGSC gene, such as M815I, T917I, and L920F, are associated with permethrin (B1679614) resistance. researchgate.netelsevierpure.com Functional expression studies using Xenopus oocytes confirmed that the T917I mutation is the principal cause of high-level permethrin resistance in head lice. elsevierpure.com Research on Drosophila has also demonstrated that point mutations in the neuronal sodium channel can confer resistance to allethrin. thegoodscentscompany.com

The presence and frequency of these kdr mutations vary geographically and among different pest populations, reflecting diverse insecticide usage patterns and selection pressures. The co-occurrence of multiple kdr mutations within a single insect can lead to even higher levels of resistance. nih.govnih.gov

Table 1: Common kdr Mutations and Associated Pest Species

| Mutation | Corresponding Amino Acid Change | Pest Species | Associated Pyrethroid Resistance | Citations |

| S989P | Serine → Proline | Aedes aegypti | Deltamethrin (B41696) | nih.govresearchgate.net |

| V1016G | Valine → Glycine | Aedes aegypti | General Pyrethroids | nih.govresearchgate.net |

| F1534C | Phenylalanine → Cysteine | Aedes aegypti | Permethrin, Deltamethrin, DDT | nih.govplos.org |

| T1520I | Threonine → Isoleucine | Aedes aegypti | General Pyrethroids | nih.govplos.org |

| T917I | Threonine → Isoleucine | Pediculus capitis (Head Louse) | Permethrin | researchgate.netelsevierpure.com |

Biochemical Resistance Mechanisms

In addition to target-site insensitivity, insects have evolved biochemical defense mechanisms to detoxify or sequester insecticides before they can reach the target site. These mechanisms primarily involve the overexpression or increased activity of specific metabolic enzymes. nih.govnih.gov

The biodegradation of pyrethroids is a crucial pathway for detoxification in insects. nih.gov Three major families of enzymes are implicated in this process: cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). mdpi.comnih.gov These enzymes metabolize pyrethroids through phase I detoxification reactions, such as oxidation and hydrolysis. mdpi.comnih.gov

Allethrin, as a chrysanthemic acid ester of a secondary alcohol, is primarily biodegraded via oxidation at various sites on the molecule, as it is relatively resistant to hydrolytic attack by esterases. nih.gov However, studies on the biodegradation of allethrin by the bacterium Acidomonas sp. showed that it is metabolized through a hydrolytic pathway, yielding metabolites such as chrysanthemic acid and allethrolone (B1665232). researchgate.net In insects, increased activity of P450s and esterases plays a critical role in the detoxification of pyrethroids. mdpi.com For example, studies in permethrin-resistant Aedes aegypti populations in Florida found that metabolic resistance was present in 55% of populations, mediated by at least one of these three enzyme classes. nih.gov

Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide by inhibiting the insect's detoxification enzymes. mdpi.comnih.gov The use of synergists in insecticide formulations is a key strategy to combat metabolic resistance. nih.govnih.gov

Piperonyl butoxide (PBO) is a widely used synergist that functions by inhibiting the activity of cytochrome P450s. mdpi.comnih.gov Other synergists include S,S,S-tributyl phosphorotrithioate (DEF), which inhibits esterases, and diethyl maleate (B1232345) (DM), which inhibits glutathione transferases. nih.govnih.gov By blocking these metabolic pathways, synergists prevent the breakdown of the pyrethroid, allowing more of the active ingredient to reach the target VGSC. This can restore the susceptibility of a resistant population. nih.gov Studies have demonstrated the effectiveness of PBO, DEF, and DM in increasing mortality in pyrethroid-resistant mosquito populations when used in conjunction with permethrin. nih.gov The addition of synergists to pyrethroid formulations can play a pivotal role in managing resistant insect populations and extending the useful life of existing insecticides. nih.gov

Cross-Resistance Patterns with Other Pyrethroids and Insecticides

The development of resistance to one insecticide can often confer resistance to other, chemically related compounds, a phenomenon known as cross-resistance. nih.gov This is a significant issue within the pyrethroid class of insecticides due to their structural similarities. nih.gov

Insects possessing kdr mutations or enhanced metabolic enzyme activity selected by one pyrethroid are often resistant to other pyrethroids as well. For instance, the F1534C mutation in Aedes aegypti is associated with resistance to both Type I (e.g., permethrin) and Type II (e.g., deltamethrin) pyrethroids, as well as the organochlorine insecticide DDT. nih.govplos.org Studies on Aedes aegypti from Colombia carrying the kdr allele 410L+V1016I+1534C showed resistance levels ranging from 6-fold for bioallethrin (B1148691) to 57-fold for flumethrin, demonstrating broad cross-resistance across the pyrethroid class. nih.gov

Research indicates a close relationship in resistance patterns between permethrin (a Type I pyrethroid like allethrin) and deltamethrin (a Type II pyrethroid). nih.gov Mosquito populations resistant to deltamethrin and permethrin have been documented in various regions, indicating the presence of mechanisms that confer broad pyrethroid resistance. plos.orgnih.gov This extensive cross-resistance means that simply rotating between different pyrethroids may not be an effective long-term resistance management strategy. nih.gov

Emergence of Resistance in Target Pest Populations

The selection pressure exerted by the continuous and widespread application of pyrethroids has led to the emergence and spread of resistance in a multitude of target pest populations globally. nih.govresearchgate.net

In recent decades, resistance in the dengue vector Aedes aegypti to pyrethroids has become a significant public health challenge. nih.govplos.org For example, a 2014 study in Delhi, India, found local Ae. aegypti populations were resistant to deltamethrin and permethrin, with this resistance being linked to kdr mutations not previously reported in the country. plos.org Similarly, studies on Ae. aegypti populations along the Caribbean coast of Colombia revealed varying levels of resistance to λ-cyhalothrin, deltamethrin, and permethrin. nih.gov

The resurgence of the common bed bug, Cimex lectularius, has also been strongly linked to the widespread evolution of insecticide resistance. researchgate.net A study analyzing bed bug populations across the United States over a decade found a significant increase in the frequency of kdr-associated mutations, with the insecticide-susceptible genotype being absent in more recent collections. researchgate.net This suggests persistent and strong selection pressure from pyrethroid insecticides is driving the proliferation of resistance in this major indoor pest. researchgate.net

Conversely, the manner in which an insecticide is used can influence the selection pressure for resistance. It has been suggested that using knockdown agents with low environmental stability, such as d-allethrin (B1317032), as "spatial repellents" may impose a lower selection pressure, potentially minimizing the development of physiological resistance compared to the use of more photostable pyrethroids used as killing agents. nih.gov

Case Studies in Insect Vectors (e.g., Bed Bugs, Mosquitoes)

The emergence of insecticide resistance is a significant factor in the resurgence of insect vectors such as bed bugs and the failure of mosquito control programs. nih.govnih.gov Widespread resistance to pyrethroids, the class to which Allethrin II belongs, has been documented globally in numerous insect vectors.

Bed Bugs (Cimex lectularius & C. hemipterus)

Field-collected populations of the common bed bug (Cimex lectularius) have demonstrated significant resistance to pyrethroids. Studies have revealed that many field strains exhibit high resistance ratios (RR) to deltamethrin, a common pyrethroid, with some populations showing RR values exceeding 12,000 when compared to susceptible lab strains. nih.govnih.gov This high level of resistance means that pyrethroid-based sprays may be ineffective for controlling many existing bed bug infestations. researchgate.net Research on Cimex hemipterus has also identified widespread resistance to pyrethroids. nih.gov The primary mechanism is often target-site insensitivity, specifically knockdown resistance (kdr) mutations in the voltage-gated sodium channel (VGSC) gene. nih.govnih.gov

Mosquitoes (Aedes aegypti & Culex spp.)

Table 1: Documented Resistance in Insect Vectors to Pyrethroids This table is interactive. You can sort and filter the data.

| Insect Vector | Pyrethroid Studied | Finding | Reference |

|---|---|---|---|

| Cimex lectularius (Bed Bug) | Deltamethrin | Resistance Ratios (RR) >12,765 in some US field strains. | nih.gov |

| Cimex lectularius (Bed Bug) | Deltamethrin | Field colonies from Argentina showed extreme resistance. | nih.gov |

| Culex spp. (Mosquito) | d-Allethrin | 50.88% mortality in field populations, indicating resistance. | nih.gov |

| Aedes aegypti (Mosquito) | Bioallethrin | 6-fold resistance level conferred by a kdr allele. | illinois.edu |

| Aedes aegypti (Mosquito) | Deltamethrin | High resistance levels found in multiple strains. | illinois.edu |

Physiological Studies of Resistance Mechanisms in Insects